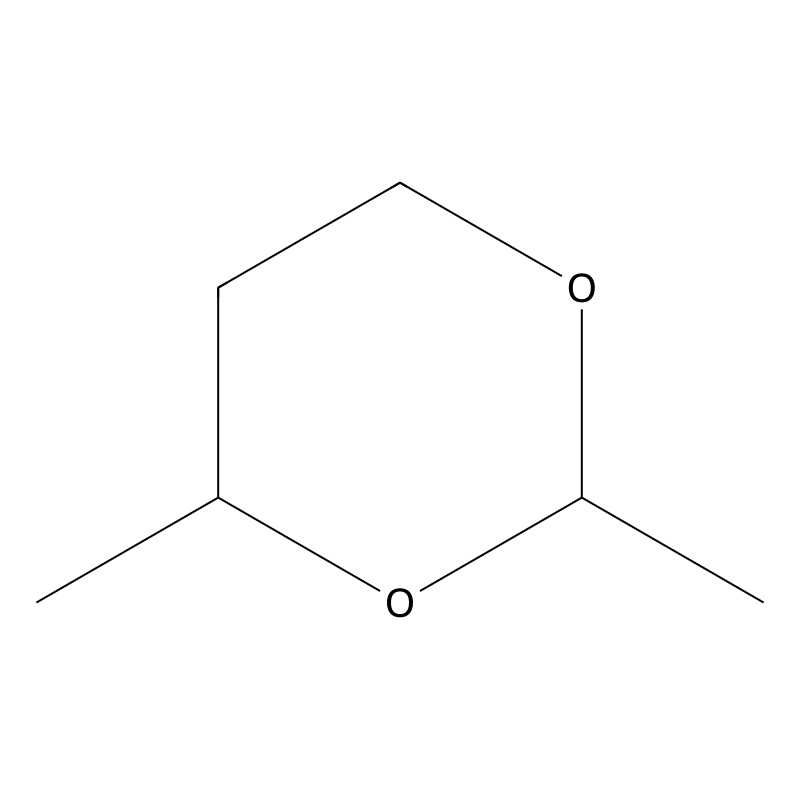

2,4-Dimethyl-1,3-dioxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Solvent

Due to its cyclic ether structure, 2,4-Dimethyl-1,3-dioxane possesses some solvent properties. Research has explored its potential use as a solvent in certain niche applications, such as for dissolving polar polymers PubChem. However, more common and well-understood solvents typically take precedence.

Organic Synthesis

The specific properties of 2,4-Dimethyl-1,3-dioxane may prove useful in certain organic synthesis reactions. However, there is limited documented research on its application in this area. Further studies would be needed to determine its effectiveness and suitability compared to established reagents.

Reference Compound

In some cases, 2,4-Dimethyl-1,3-dioxane may be used as a reference compound in analytical chemistry applications. Its known chemical structure and properties allow for comparison with other compounds being studied Sigma-Aldrich: .

2,4-Dimethyl-1,3-dioxane is an organic compound characterized by its six-membered dioxane ring structure, which includes two oxygen atoms and four carbon atoms. Its molecular formula is and it has a molecular weight of approximately 116.1583 g/mol. The compound exists in two stereoisomeric forms: cis and trans, with the cis form being more commonly referenced in literature .

The dioxane ring contributes to the compound's unique chemical properties, such as its ability to participate in various

There is no current scientific research available on a specific mechanism of action for DMD.

As information on DMD is scarce, it's crucial to handle any unknown compound with caution. General safety principles for handling organic solvents should be applied:

- Cycloaddition Reactions: The compound can participate in [4+2] cycloaddition reactions with dienophiles, leading to the formation of more complex cyclic structures .

- Polymerization: Under certain conditions, it can polymerize to form larger molecular structures, which are useful in materials science .

- Functional Group Transformations: The presence of the dioxane ring allows for functional group transformations such as oxidation and reduction, enhancing its utility in synthetic pathways.

Several synthesis methods have been reported for 2,4-Dimethyl-1,3-dioxane:

- From Aldehydes: One common method involves the reaction of acetaldehyde with diols under acidic conditions to form the dioxane structure.

- Cyclization Reactions: Another approach includes cyclization reactions of appropriate precursors containing hydroxyl groups that lead to the formation of the dioxane ring .

These methods highlight the versatility of starting materials and reaction conditions that can be employed to synthesize this compound.

2,4-Dimethyl-1,3-dioxane finds applications in various fields:

- Solvent: It is used as a solvent in organic synthesis due to its polar aprotic nature.

- Intermediate: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Its polymerization potential makes it valuable in developing new materials for coatings and adhesives.

Interaction studies involving 2,4-Dimethyl-1,3-dioxane focus on its reactivity with other chemical species. For instance:

- Reactivity with Lewis Acids: The compound shows enhanced reactivity when treated with Lewis acids during cycloaddition reactions .

- Stability Studies: Research indicates that variations in temperature and solvent can significantly affect the stability and yield of products formed from reactions involving this compound.

Understanding these interactions is crucial for optimizing synthetic routes and applications.

Several compounds share structural similarities with 2,4-Dimethyl-1,3-dioxane. Here are a few notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1,3-Dioxane | Dioxane | Simple cyclic ether; used as a solvent |

| 2,6-Dimethyl-1,3-dioxane | Dioxane | Exhibits different reactivity patterns |

| 2-Methyl-1,3-dioxolane | Dioxolane | Contains one less carbon atom; different reactivity |

| 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane | Dioxane derivative | Used as a precursor for cycloaddition reactions |

The uniqueness of 2,4-Dimethyl-1,3-dioxane lies in its specific methyl substitutions on the dioxane ring and its resultant chemical behavior compared to other dioxanes. This structural arrangement influences its reactivity and potential applications in organic synthesis.

The application of Grignard reagents in dioxane synthesis represents a unique approach that exploits the specific interaction between organomagnesium compounds and cyclic ethers. Research has demonstrated that Grignard reagents react with 1,4-dioxane to produce diorganomagnesium compounds and insoluble coordination polymers of the form MgX₂(dioxane)₂ [1] [2]. This precipitation method has been employed to obtain solutions of R₂Mg from Grignard reagents through the precipitation of polymeric magnesium dihalides as dioxane adducts [1].

The mechanism involves the formation of initial polymeric compounds [(μ-diox)MgR₂]∞, which can be partially cleaved by excess dioxane into smaller fragments of the type [(diox)ₙ₊₁(MgR₂)ₙ] [1]. During solvate formation, dioxane competes with Lewis basic solvents used in Grignard reactions, with donor strength increasing in the order diethyl ether << tetrahydrofuran ≤ dioxane [3]. This competitive binding enables effective precipitation of magnesium halides from diethyl ether solutions using small excess amounts of 1,4-dioxane, while tetrahydrofuran solutions require larger excess quantities for complete magnesium halide removal [3].

The synthesis of substituted dioxanes through Grignard-mediated processes typically operates under mild conditions ranging from 25-80°C at atmospheric pressure [1]. The method demonstrates high selectivity and yields ranging from 70-85%, with the advantage of metal-free precipitation protocols [1]. However, the substrate scope remains limited compared to other synthetic approaches, particularly for highly substituted derivatives like 2,4-dimethyl-1,3-dioxane.

Acid-Catalyzed Cyclization Approaches

Acid-catalyzed cyclization represents the most extensively studied methodology for dioxane synthesis, encompassing both mineral acids and advanced heteropolyacid systems. Traditional approaches utilizing sulfuric acid have been employed for industrial-scale production, though they suffer from significant limitations including charring, tar formation, and moderate selectivity [4] [5].

The classical sulfuric acid-catalyzed dehydration of ethylene glycol and polyethylene glycols operates at elevated temperatures of 170-220°C under atmospheric pressure [4]. This process involves multiple dehydration steps, initially forming diethylene glycol, which subsequently undergoes intramolecular cyclization to produce 1,4-dioxane [6]. The reaction mechanism proceeds through carbocation intermediates stabilized by the acidic medium, followed by nucleophilic attack and ring closure [7].

Phosphotungstic acid (H₃PW₁₂O₄₀) has emerged as a superior alternative to traditional mineral acids for cyclodehydration reactions [8] [9]. This heteropolyacid catalyst demonstrates remarkable efficiency in converting 1,n-diols to their corresponding cyclic ethers with high selectivity [8]. For diethylene glycol conversion to 1,4-dioxane, phosphotungstic acid achieves yields of 85%, significantly higher than previously obtained using other catalyst systems [8]. The catalyst operates effectively at 120°C, providing excellent yields with good to excellent selectivity [9].

The mechanism of phosphotungstic acid catalysis involves the activation of hydroxyl groups through hydrogen bonding interactions with the heteropolyacid structure [10]. The high acidity and eco-friendly character of phosphotungstic acid make it an attractive alternative to corrosive homogeneous acids [9]. The catalyst demonstrates thermal stability, ease of handling, and reusability, operating smoothly under ambient to moderate temperature conditions [9].

Advanced cyclodehydration protocols have been developed using hydrogen bonding-catalyzed approaches in ionic liquids. The ionic liquid 1-hydroxyethyl-3-methyl imidazolium trifluoromethanesulfonate ([HO-EtMIm][OTf]) demonstrates exceptional performance for dehydrative cyclization of vicinal diols [11]. This system operates through synergistic hydrogen bonding, where the ionic liquid cation and anion function as hydrogen-bond donor and acceptor respectively, activating both C-O and O-H bonds of diols to facilitate cyclization [11]. Under optimized conditions (120°C), this metal-free approach achieves high yields and excellent selectivity, with the ionic liquid maintaining activity through five consecutive cycles [11].

Solvent Selection and Reaction Optimization

Solvent selection plays a critical role in dioxane synthesis, significantly affecting both reaction rates and product selectivity. Aprotic polar solvents are generally preferred due to their ability to stabilize intermediates while minimizing competitive reactions [12]. Common solvent choices include tetrahydrofuran, 1,4-dioxane itself, toluene, and specialized ionic liquids, each offering distinct advantages depending on the specific synthetic route employed [12].

The choice of solvent significantly impacts the reaction outcome, with some systems requiring specific solvent properties to achieve optimal performance. For phosphotungstic acid-catalyzed reactions, polar aprotic solvents enhance the catalytic activity by facilitating substrate-catalyst interactions [9]. In ionic liquid systems, the solvent itself serves as both medium and catalyst, eliminating the need for additional co-solvents [11].

Temperature control represents another crucial optimization parameter, with different synthetic routes requiring specific thermal conditions. Moderate heating in the range of 120-140°C has been identified as optimal for most heteropolyacid-catalyzed systems, providing sufficient activation energy while minimizing side reactions [8]. Lower temperatures (75°C) can be employed with highly active heterogeneous catalysts such as ZrO₂/TiO₂ composites [13].

Catalyst loading optimization is essential for achieving high yields while maintaining economic viability. For heteropolyacid systems, loading ranges of 0.02-0.05 equivalents provide optimal performance, with higher loadings potentially reducing selectivity due to over-activation [9]. The reaction time typically ranges from 3-8 hours, with longer periods increasing byproduct formation and reducing overall selectivity [8].

Water removal strategies are critical for driving the equilibrium toward cyclization products. Continuous water removal through Dean-Stark apparatus or molecular sieves proves essential for achieving high conversions [8]. The implementation of efficient water removal systems can dramatically improve yields by preventing hydrolysis of intermediate species and product degradation.

Substrate concentration affects both reaction kinetics and equilibrium position, with concentrations around 0.5 M generally providing optimal conversion rates [14]. Higher concentrations may lead to increased byproduct formation, while lower concentrations reduce reaction efficiency and increase processing costs.

Industrial-Scale Production Challenges

Industrial-scale production of 2,4-dimethyl-1,3-dioxane faces numerous challenges that significantly impact manufacturing economics and environmental sustainability. High production costs arise from the complex nature of synthesis processes, requiring specialized equipment and carefully controlled reaction conditions [15] [16]. The economic viability of large-scale production is further compromised by the need for high-purity starting materials and sophisticated purification technologies.

Environmental concerns represent a major challenge in industrial dioxane production. Traditional sulfuric acid-catalyzed processes generate significant amounts of acidic waste streams and tar byproducts, requiring extensive waste treatment facilities [4] [17]. The formation of 1,4-dioxane as an unintended byproduct in various manufacturing processes has led to increased regulatory scrutiny and stricter environmental controls [18] [17].

Catalyst recovery and recycling present ongoing challenges for industrial operations. Homogeneous acid catalysts are difficult to separate and reuse, leading to increased operational costs and waste generation [19]. While heteropolyacid catalysts offer advantages in terms of reusability, their recovery from complex reaction mixtures requires sophisticated separation technologies [19].

Scale-up issues frequently arise when transitioning from laboratory to industrial production scales. Maintaining selectivity and yield at larger scales requires careful optimization of reactor design, heat transfer systems, and mixing efficiency [20]. The exothermic nature of many cyclization reactions necessitates precise temperature control to prevent thermal runaway and byproduct formation.

Regulatory compliance has become increasingly challenging due to stricter regulations on 1,4-dioxane levels in consumer products. New York State regulations limiting 1,4-dioxane to 1 part per billion in drinking water represent some of the most stringent standards globally [18] [17]. These regulations have prompted manufacturers to develop alternative synthetic routes and improved purification technologies.

Energy efficiency represents a significant operational challenge, with high energy requirements for heating, distillation, and purification processes [15]. The implementation of heat integration and recovery systems becomes essential for maintaining economic viability while meeting environmental standards.

Waste management challenges include the treatment of acidic waste streams, recovery of valuable byproducts, and disposal of catalyst residues [16]. The development of closed-loop systems and waste-to-value conversion technologies is becoming increasingly important for sustainable industrial operations.

Product purity requirements for pharmaceutical and specialty chemical applications necessitate additional purification steps, increasing both costs and complexity of the manufacturing process [21]. Advanced analytical techniques are required to monitor trace impurities and ensure compliance with stringent quality standards.

Comparative Analysis of Synthetic Routes

A comprehensive comparison of synthetic methodologies reveals significant differences in efficiency, selectivity, and practical applicability for 2,4-dimethyl-1,3-dioxane production. The evaluation encompasses reaction conditions, yields, environmental impact, and industrial scalability across different approaches.

Grignard reaction-based synthesis offers advantages in terms of mild reaction conditions and metal-free precipitation protocols, operating effectively at temperatures between 25-80°C under atmospheric pressure [1]. However, the method demonstrates limited substrate scope and moderate yields (70-85%), making it less suitable for large-scale production [1]. The requirement for anhydrous conditions and specialized handling of organometallic reagents adds complexity to industrial implementation.

Acid-catalyzed cyclization with sulfuric acid represents the traditional industrial approach, operating at elevated temperatures (170-220°C) with moderate yields (60-80%) [4]. While this method utilizes readily available and inexpensive reagents, it suffers from significant drawbacks including tar formation, charring, and environmental concerns related to waste generation [4]. The need for frequent equipment cleaning due to tar buildup reduces operational efficiency and increases maintenance costs.

Phosphotungstic acid cyclization emerges as a superior alternative, demonstrating excellent yields (85-95%) and selectivity under moderate conditions (120°C) [8] [9]. The eco-friendly nature, catalyst reusability, and thermal stability make this approach particularly attractive for sustainable manufacturing [9]. However, the requirement for pure catalyst preparation and higher initial costs may limit widespread adoption.

Hydrogen bonding-catalyzed synthesis in ionic liquids represents an innovative approach achieving excellent yields (85-90%) under metal-free conditions [11]. The [HO-EtMIm][OTf] system operates at 120°C with remarkable selectivity and catalyst recyclability [11]. The primary limitation lies in the specialized ionic liquid requirement and associated costs, though environmental benefits may justify the investment for high-value applications.

ZrO₂/TiO₂ heterogeneous catalysis demonstrates exceptional performance with 86.2% selectivity at relatively low temperatures (75°C) [13]. The catalyst exhibits remarkable stability, maintaining activity for over 720 hours of continuous operation [13]. The requirement for specialized oxide preparation and characterization represents the main challenge for industrial implementation.

Industrial ethylene oxide dimerization provides proven scalability with yields ranging from 79-87% under specialized conditions (-50 to +10°C, 1-30 atm) [5]. While this method demonstrates industrial viability, the low temperature requirements and pressure demands increase operational complexity and energy costs [5].

Purity

XLogP3

Exact Mass

Appearance

Storage

GHS Hazard Statements

H302 (95%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (97.5%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

766-20-1